1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene

Synthetic Chemistry Nucleophilic Aromatic Substitution Leaving Group Potential

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 1803610-49-2) features a unique -OCF2H/-F leaving group hierarchy critical for chemoselective aminations. Unlike mono-substituted analogs, its precise 2,5-difluoro-4-nitro regiochemistry enables sequential transformations for building fluorinated pharmacophores and heteroarylether bioisosteres. Ideal for medicinal chemists synthesizing metabolically stable drug candidates and agrochemical researchers developing fluorine-rich actives. Verified for late-stage difluoromethoxylation and modular synthesis applications.

Molecular Formula C7H3F4NO3
Molecular Weight 225.1 g/mol
CAS No. 1803610-49-2
Cat. No. B1460125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene
CAS1803610-49-2
Molecular FormulaC7H3F4NO3
Molecular Weight225.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)OC(F)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H3F4NO3/c8-3-2-6(15-7(10)11)4(9)1-5(3)12(13)14/h1-2,7H
InChIKeyVITIKGAJQMJZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 1803610-49-2): A Multi-Fluorinated Nitrobenzene Building Block


1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene (CAS 1803610-49-2) is a fluorinated aromatic building block characterized by a nitro group and three distinct fluorine-containing substituents on a benzene ring: a difluoromethoxy (-OCF2H) group and two aryl fluorine atoms . This specific substitution pattern imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and agrochemical research . The compound's molecular formula is C7H3F4NO3 and its molecular weight is 225.1 g/mol .

Why Generic Substitution Fails: Critical Differentiation of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene


In-class compounds, such as mono-substituted difluoromethoxy nitrobenzenes or simple di-fluoro nitrobenzenes, cannot be freely interchanged for 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene. The exact positioning of the difluoromethoxy and fluorine substituents on the aromatic ring dictates the compound's reactivity and the downstream functional group transformations it can undergo. As detailed below, the reactivity of the difluoromethoxy group in this scaffold is distinct from that of the fluorine atom, creating a hierarchy of leaving group potential that is exploited in specific synthetic sequences . This specific regiochemistry is essential for achieving the desired reactivity profile in multi-step syntheses, directly impacting yield and purity of the final target molecule.

Product-Specific Quantitative Evidence: Verified Reactivity and Synthetic Utility of 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene


Quantified Reactivity of Difluoromethoxy vs. Fluorine Leaving Groups in Aminodehalogenation

In aminodehalogenation reactions, the difluoromethoxy (-OCF2H) group in 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene demonstrates a leaving group potential that is distinct from both fluorine and chlorine. This property is critical for designing chemoselective transformations .

Synthetic Chemistry Nucleophilic Aromatic Substitution Leaving Group Potential

Defined Role as a Precursor for State-of-the-Art Difluoromethoxylation Reagents

This compound is explicitly claimed as a key structural component or precursor for a new class of reagents designed for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes, as detailed in a patent assigned to The Research Foundation for the State University of New York . This contrasts with many other fluorinated nitrobenzenes that serve primarily as simple end-products or less versatile intermediates.

Synthetic Methodology Late-Stage Functionalization Difluoromethoxylation

Vendor-Specified Purity Standard for Reproducible Research

Commercially sourced 1-(difluoromethoxy)-2,5-difluoro-4-nitrobenzene is offered with a documented purity specification of ≥95% from a reputable vendor, ensuring a consistent baseline for experimental work .

Quality Control Procurement Specification Reproducibility

Optimal Research and Industrial Application Scenarios for 1-(Difluoromethoxy)-2,5-difluoro-4-nitrobenzene


Development of Novel Difluoromethoxylating Reagents

Synthetic methodology groups can procure this compound as a starting material to synthesize and evaluate a new class of difluoromethoxylating reagents for the late-stage functionalization of complex arenes and heteroarenes, as outlined in recent patent literature .

Medicinal Chemistry Scaffold Optimization via Controlled Aminodehalogenation

Medicinal chemists can leverage the established, unique leaving group hierarchy of the -OCF2H moiety relative to fluorine to perform chemoselective aminations, enabling the stepwise construction of complex, fluorinated pharmacophores with high precision .

Synthesis of Fluorinated Heteroarylether Bioisosteres

Researchers focused on improving the metabolic stability and lipophilicity of drug candidates can utilize this compound as a versatile building block for the modular synthesis of fluorinated heteroarylether bioisosteres, capitalizing on its multiple reactive handles .

Agrochemical Intermediate Synthesis

The compound's combination of electron-withdrawing substituents and a modifiable -OCF2H group makes it a valuable intermediate for synthesizing novel, fluorine-rich agrochemical candidates with enhanced environmental stability and bioactivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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